Baloxavir

Antiviral Mechanism Influenza Polymerase Target Selectivity

Baloxavir (baloxavir acid, BXA; CAS 1985605-59-1) is the active metabolite of the oral prodrug baloxavir marboxil and functions as a first-in-class, small-molecule inhibitor of the cap-dependent endonuclease (CEN) activity within the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex. Unlike neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir, baloxavir blocks viral mRNA synthesis by preventing the 'cap-snatching' process essential for viral transcription.

Molecular Formula C24H19F2N3O4S
Molecular Weight 483.5 g/mol
CAS No. 1985605-59-1
Cat. No. B560136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaloxavir
CAS1985605-59-1
SynonymsBaloxavir; Baloxavir
Molecular FormulaC24H19F2N3O4S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESC1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
InChIInChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1
InChIKeyFIDLLEYNNRGVFR-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Baloxavir (CAS 1985605-59-1) — First-in-Class Cap-Dependent Endonuclease Inhibitor for Influenza


Baloxavir (baloxavir acid, BXA; CAS 1985605-59-1) is the active metabolite of the oral prodrug baloxavir marboxil and functions as a first-in-class, small-molecule inhibitor of the cap-dependent endonuclease (CEN) activity within the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex [1]. Unlike neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir, baloxavir blocks viral mRNA synthesis by preventing the 'cap-snatching' process essential for viral transcription [2]. This novel mechanism confers potent and selective antiviral activity against both influenza A and B viruses, including strains resistant to existing NAIs [3]. The compound is administered as a single, weight-based oral dose (40 mg for patients 40 to <80 kg; 80 mg for patients ≥80 kg) and is approved in multiple jurisdictions for the treatment of uncomplicated influenza and, in some regions, for post-exposure prophylaxis [3]. Its unique target site within the viral polymerase distinguishes it mechanistically from all previously licensed influenza antivirals [1].

Why Baloxavir Cannot Be Substituted by Neuraminidase Inhibitors


Generic substitution of baloxavir with oseltamivir, zanamivir, or peramivir is scientifically unsound due to fundamental differences in mechanism of action, pharmacokinetic profile, and resistance landscape. Baloxavir targets the viral polymerase PA subunit, a protein distinct from neuraminidase, which is the target of all NAIs [1]. This mechanistic divergence translates into a markedly different viral load reduction trajectory: baloxavir reduces infectious virus titers by ≥3 log10 within 24 hours post-dose, whereas oseltamivir requires 2–3 days to achieve comparable reductions [2]. Furthermore, viruses harboring the PA-I38T substitution exhibit up to 77-fold reduced susceptibility to baloxavir while remaining fully sensitive to oseltamivir; conversely, oseltamivir-resistant strains carrying NA-H275Y remain susceptible to baloxavir [3]. These cross-resistance profiles are non-overlapping, meaning that clinical failure with one class cannot be remedied by switching within the same class. The single-dose oral regimen of baloxavir (versus 5-day twice-daily dosing for oseltamivir) also introduces a distinct adherence and convenience dimension relevant to procurement and formulary decisions [1].

Quantitative Differential Evidence: Baloxavir vs. Neuraminidase Inhibitors


Mechanism of Action: Cap-Dependent Endonuclease Inhibition vs. Neuraminidase Inhibition

Baloxavir is a first-in-class inhibitor of the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein, a mechanism entirely distinct from that of neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir [1]. This mechanistic differentiation is quantifiable via in vitro susceptibility profiling: baloxavir inhibits viral replication at sub-nanomolar concentrations (EC50 = 0.4–1.2 nM against wild-type A(H3N2) and A(H1N1pdm09) strains), whereas oseltamivir acts via neuraminidase inhibition with IC50 values ranging from 0.22–0.50 nM against the same strains [2]. Crucially, baloxavir retains full activity against oseltamivir-resistant strains carrying the NA-H275Y substitution, while oseltamivir remains active against baloxavir-resistant strains with the PA-I38T substitution [3].

Antiviral Mechanism Influenza Polymerase Target Selectivity

Viral Load Reduction: Baloxavir vs. Oseltamivir — Rapid Decline Within 24 Hours

Baloxavir demonstrates significantly faster viral load reduction compared to oseltamivir. In a Bayesian network meta-analysis of 32 clinical studies, the mean decline in virus titer from baseline at 24 hours post-treatment was significantly greater for baloxavir compared with both oseltamivir and peramivir [1]. In the phase 3 CAPSTONE-1 trial, median duration of infectious virus detection was 24 hours for baloxavir versus 72 hours for oseltamivir and 96 hours for placebo (P<0.001) [2]. In a ferret model, baloxavir (10 and 30 mg/kg twice daily) reduced virus titers by ≥3 log10 TCID50 within 48 hours, a reduction significantly greater than that observed with oseltamivir phosphate (5 mg/kg twice daily) [3].

Viral Kinetics Virologic Efficacy Time to Viral Clearance

Time to Symptom Alleviation: Real-World Comparative Effectiveness in Uncomplicated Influenza

In a real-world, ambispective, multi-center observational study of 509 outpatients with uncomplicated influenza A, baloxavir demonstrated significantly shorter time to alleviation of all influenza symptoms (TTAIS) compared to oseltamivir. The median TTAIS was 28.0 hours (IQR 20.0–50.0) for baloxavir versus 48.0 hours (IQR 30.0–67.0) for oseltamivir [1]. Similarly, median time to alleviation of fever (TTAF) was 18.0 hours (IQR 10.0–24.0) for baloxavir compared with 30.0 hours (IQR 19.0–48.0) for oseltamivir [1]. In COX multivariable analysis, baloxavir reduced symptom duration by 36% (HR = 1.36; 95% CI: 1.12–1.64; p = 0.002) and fever duration by 93% (HR = 1.93; 95% CI: 1.48–2.52; p < 0.001) relative to oseltamivir [1]. This advantage was most pronounced when treatment was initiated within 12–48 hours of symptom onset [1].

Symptom Relief Real-World Evidence Comparative Effectiveness

Adverse Event Profile: Lower Incidence vs. Oseltamivir in Pediatric and Adult Populations

Meta-analysis of eight studies (three randomized controlled trials and five cohort studies) involving 3,141 pediatric patients demonstrated that the incidence of adverse events was significantly lower with baloxavir marboxil compared to oseltamivir. The pooled adverse event rate was 24.88% (362/1,455) in the baloxavir group versus 27.87% (360/1,292) in the oseltamivir group, with a statistically significant odds ratio of 0.82 (95% CI: 0.69–0.98; P = 0.03) favoring baloxavir [1]. The most common adverse reactions included nausea/vomiting, diarrhea, and bronchitis, with baloxavir showing numerically lower rates of gastrointestinal adverse events [1]. In the CAPSTONE-1 trial, adverse event rates were comparable between baloxavir and placebo, and no serious safety signals were identified [2].

Safety Profile Adverse Events Tolerability

Resistance Profile: Non-Overlapping Mutational Pathways with Neuraminidase Inhibitors

Baloxavir and oseltamivir exhibit non-overlapping resistance profiles, a critical differential feature for antiviral stewardship. The primary baloxavir resistance mutation, PA-I38T, confers 48.2-fold reduced susceptibility to baloxavir in avian influenza A(H5N1) strains but does not affect susceptibility to oseltamivir or favipiravir [1]. In clinical isolates, A(H3N2)-PA/I38T viruses exhibit 77-fold higher EC50 values for baloxavir compared to wild-type virus, while remaining fully susceptible to oseltamivir (IC50 unchanged) [2]. Conversely, the NA-H275Y substitution, which confers oseltamivir resistance, does not impact baloxavir activity [2]. Treatment-emergent PA-I38 substitutions occur in 2.3–9.7% of adults and up to 23% of children following baloxavir monotherapy, whereas oseltamivir resistance emerges in 0.4–4% of adults and 3–37% of children [3].

Antiviral Resistance PA-I38T Substitution Cross-Resistance

Recommended Application Scenarios for Baloxavir (CAS 1985605-59-1)


In Vitro Antiviral Susceptibility Testing of Clinical Influenza Isolates

Baloxavir is an essential reference compound for antiviral susceptibility testing of circulating influenza A and B strains. Its unique mechanism of action—inhibition of cap-dependent endonuclease—requires distinct assay methodologies (e.g., focus reduction assay, yield reduction assay) compared to neuraminidase inhibition assays used for oseltamivir and zanamivir [1]. Laboratories conducting surveillance for PA-I38T or PA-E23K variants should include baloxavir as a positive control to establish baseline EC50 values (wild-type EC50 ~0.4–1.2 nM) and interpret fold-change reductions indicative of reduced susceptibility (≥77-fold increase for PA-I38T variants) [1]. This application is directly supported by the resistance profiling evidence in Section 3, which quantifies the differential susceptibility of baloxavir-resistant variants.

Pharmacokinetic/Pharmacodynamic Modeling of Influenza Antiviral Combinations

Baloxavir is a key component in preclinical and clinical investigations of combination antiviral therapy. The non-overlapping resistance profiles of baloxavir and oseltamivir (evidenced by the PA-I38T and NA-H275Y mutations, respectively) make this combination particularly attractive for suppressing emergence of drug-resistant variants [2]. In ferret models, combination therapy with baloxavir plus oseltamivir reduced the selection of PA-I38T variants compared to baloxavir monotherapy and prevented emergence of NA-H275Y compared to oseltamivir monotherapy [2]. Researchers designing PK/PD studies should utilize baloxavir to establish the exposure-response relationship for viral load reduction (≥3 log10 reduction within 24–48 hours) and to model optimal dosing regimens for combination strategies [3].

Real-World Comparative Effectiveness Research in Outpatient Influenza Management

Baloxavir is a preferred comparator for real-world evidence studies evaluating influenza antiviral effectiveness. The quantitative data from Section 3 demonstrates that baloxavir reduces time to symptom alleviation by 20 hours (median TTAIS 28.0 hours vs. 48.0 hours for oseltamivir) and time to fever resolution by 12 hours (median TTAF 18.0 hours vs. 30.0 hours) in uncomplicated influenza A outpatients [4]. These endpoints provide a robust benchmark for health technology assessments and cost-effectiveness analyses. Procurement decisions for institutional formularies should prioritize this evidence, particularly when considering the single-dose regimen advantage and lower adverse event rate (OR 0.82 vs. oseltamivir) [5].

Pediatric and High-Risk Population Antiviral Stewardship Programs

Baloxavir should be considered for pediatric and immunocompromised patient antiviral stewardship programs based on its favorable safety and efficacy profile. Meta-analysis evidence from Section 3 confirms a significantly lower adverse event rate in children (24.88% vs. 27.87% for oseltamivir; OR 0.82, P=0.03) [5]. In kidney transplant recipients—a high-risk immunocompromised population—baloxavir demonstrated improved symptom alleviation within 5 days when treatment was initiated after 48 hours from symptom onset (75.0% vs. 16.7% for oseltamivir; P=0.001) [6]. These data support formulary inclusion for pediatric hospitals, transplant centers, and long-term care facilities managing vulnerable populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baloxavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.